![molecular formula C14H23N3O3 B2813751 tert-butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate CAS No. 1705351-29-6](/img/structure/B2813751.png)
tert-butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate
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Overview
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group (-NHCOO-) and a tert-butyl group. They are often used in organic synthesis as protecting groups for amines .
Chemical Reactions Analysis
Tert-butyl carbamates can participate in a variety of chemical reactions. They can be hydrolyzed under acidic or basic conditions to give back the original amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. Tert-butyl carbamates are generally stable under normal conditions, but they can be hydrolyzed under acidic or basic conditions .Scientific Research Applications
Synthesis and Antitumor Activity
One notable application involves the synthesis of novel 1,2,5-trisubstituted benzimidazoles, which were evaluated for their antitumor activities. These compounds were synthesized using a strategy that includes nucleophilic aromatic displacement and a solvent-free approach. Certain synthesized compounds exhibited significant activity against various cancer cell lines, highlighting the potential of tert-butyl carbamate derivatives in developing new anticancer drugs (Abonía et al., 2011).
Reactivity and Synthesis of Pyrazole Derivatives
Another study focused on the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, leading to the synthesis of novel pyrazolotriazine derivatives. This research contributes to the understanding of the reactivity patterns of such compounds, which could be beneficial for the design of new molecules with specific biological activities (Mironovich & Shcherbinin, 2014).
Development of New Synthetic Reagents
The creation of new reagents for the synthesis of protected guanidines from primary and secondary amines is another significant application. A novel reagent developed for this purpose is more electrophilic, allowing for increased yields and efficiency in the synthesis of bis(carbamate)-protected guanidines, demonstrating the versatility of tert-butyl carbamate derivatives in synthetic organic chemistry (Yong et al., 1999).
Exploring New Synthetic Methodologies
Research into the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids showcases the application of tert-butyl carbamate derivatives in developing new synthetic methodologies. This work emphasizes the importance of such compounds in the synthesis of fluorinated pyrazole derivatives on a multigram scale, which could have implications in the development of new materials or pharmaceuticals (Iminov et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-14(2,3)20-13(18)16-12-8-15-17(10-12)9-11-4-6-19-7-5-11/h8,10-11H,4-7,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNHEKQKWYOGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1)CC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate |
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